Cas no 1689540-62-2 (αvβ1 integrin-IN-1)

αvβ1 integrin-IN-1 化学的及び物理的性質
名前と識別子
-
- αvβ1 integrin-IN-1
- avb1 integrin-IN-1
- BDBM50199195
- (S)-3-(4-(5-Guanidinopentanamido)phenyl)-2-((S)-1-(phenylsulfonyl)pyrrolidine-2-carboxamido)propanoic acid
- alphavbeta1 integrin-IN-1
-
- インチ: 1S/C26H34N6O6S/c27-26(28)29-15-5-4-10-23(33)30-19-13-11-18(12-14-19)17-21(25(35)36)31-24(34)22-9-6-16-32(22)39(37,38)20-7-2-1-3-8-20/h1-3,7-8,11-14,21-22H,4-6,9-10,15-17H2,(H,30,33)(H,31,34)(H,35,36)(H4,27,28,29)/t21-,22-/m0/s1
- InChIKey: BLLLAUHTNAVSQR-VXKWHMMOSA-N
- SMILES: S(C1C=CC=CC=1)(N1CCC[C@H]1C(N[C@H](C(=O)O)CC1C=CC(=CC=1)NC(CCCC/N=C(\N)/N)=O)=O)(=O)=O
計算された属性
- 水素結合ドナー数: 5
- 氢键受体数量: 8
- 重原子数量: 39
- 回転可能化学結合数: 13
- 複雑さ: 966
- トポロジー分子極性表面積: 206
- XLogP3: 0.8
αvβ1 integrin-IN-1 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-100445-50mg |
αvβ1 integrin-IN-1 |
1689540-62-2 | 50mg |
¥16500 | 2023-03-06 | ||
ChemScence | CS-0019030-50mg |
αvβ1 integrin-IN-1 |
1689540-62-2 | 50mg |
$1650.0 | 2022-04-27 | ||
MedChemExpress | HY-100445-5mg |
αvβ1 integrin-IN-1 |
1689540-62-2 | 5mg |
¥3500 | 2023-03-06 | ||
ChemScence | CS-0019030-10mg |
αvβ1 integrin-IN-1 |
1689540-62-2 | 10mg |
$550.0 | 2022-04-27 | ||
Ambeed | A1257134-100mg |
(S)-3-(4-(5-Guanidinopentanamido)phenyl)-2-((S)-1-(phenylsulfonyl)pyrrolidine-2-carboxamido)propanoic acid |
1689540-62-2 | 98% | 100mg |
$1558.0 | 2025-03-01 | |
MedChemExpress | HY-100445-10mg |
αvβ1 integrin-IN-1 |
1689540-62-2 | 10mg |
¥5500 | 2023-03-06 | ||
ChemScence | CS-0019030-5mg |
αvβ1 integrin-IN-1 |
1689540-62-2 | 5mg |
$350.0 | 2022-04-27 | ||
ChemScence | CS-0019030-100mg |
αvβ1 integrin-IN-1 |
1689540-62-2 | 100mg |
$2250.0 | 2022-04-27 | ||
Ambeed | A1257134-1mg |
(S)-3-(4-(5-Guanidinopentanamido)phenyl)-2-((S)-1-(phenylsulfonyl)pyrrolidine-2-carboxamido)propanoic acid |
1689540-62-2 | 98% | 1mg |
$124.0 | 2025-03-01 | |
Ambeed | A1257134-5mg |
(S)-3-(4-(5-Guanidinopentanamido)phenyl)-2-((S)-1-(phenylsulfonyl)pyrrolidine-2-carboxamido)propanoic acid |
1689540-62-2 | 98% | 5mg |
$160.0 | 2025-03-01 |
αvβ1 integrin-IN-1 関連文献
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
αvβ1 integrin-IN-1に関する追加情報
Introduction to αvβ1 Integrin-IN-1 and Its Significance in Modern Research
αvβ1 integrin, a critical member of the integrin family, plays a pivotal role in various biological processes, including cell adhesion, migration, and signaling. The compound with the CAS number 1689540-62-2, named αvβ1 integrin-IN-1, has emerged as a significant research focus due to its unique properties and potential applications in pharmaceutical and biotechnological fields. This introduction delves into the compound's characteristics, mechanisms of action, and the latest research findings that highlight its importance.
The integrin family consists of transmembrane receptors that mediate cell-extracellular matrix (ECM) interactions. Among these, αvβ1 integrin is particularly well-studied for its involvement in processes such as wound healing, angiogenesis, and tumor progression. The CAS number 1689540-62-2 identifies a specific chemical entity that has garnered attention for its ability to modulate αvβ1 integrin activity. This compound, referred to as αvβ1 integrin-IN-1, has been extensively investigated for its potential therapeutic applications.
Recent studies have demonstrated that αvβ1 integrin-IN-1 can significantly influence cellular behavior by interacting with the αvβ1 integrin receptor. This interaction leads to alterations in signaling pathways that are crucial for various physiological and pathological processes. For instance, research has shown that αvβ1 integrin-IN-1 can inhibit tumor cell migration and invasion by downregulating focal adhesion kinase (FAK) phosphorylation. This effect makes it a promising candidate for developing anti-cancer therapies.
In addition to its anti-cancer potential, αvβ1 integrin-IN-1 has been explored for its role in tissue engineering and regenerative medicine. By modulating αvβ1 integrin activity, this compound can enhance cell adhesion and promote the formation of functional tissues. Studies have shown that αvβ1 integrin-IN-1 can improve the integration of cells into scaffolds, leading to more effective tissue regeneration. This application is particularly relevant in the context of bone repair and wound healing.
The mechanism of action of αvβ1 integrin-IN-1 involves complex interactions with the αvβ1 integrin receptor. This receptor is composed of alpha-v and beta-1 subunits, which together form a heterodimeric structure on the cell surface. Upon binding to αvβ1 integrin-IN-1, the receptor undergoes conformational changes that activate intracellular signaling pathways. These pathways involve molecules such as FAK, src kinase, and MAPKs, which are crucial for regulating cell survival, proliferation, and migration.
One of the most intriguing aspects of αvβ1 integrin-IN-1 is its ability to selectively target αvβ1 integrin without affecting other integrin subtypes. This selectivity is essential for minimizing side effects associated with therapeutic interventions. Recent research has utilized advanced computational methods to understand the binding interactions between αvβ1 integrin-IN-1 and the αvβ1 integrin receptor. These studies have provided valuable insights into the structural features that contribute to its specificity and efficacy.
The development of novel therapeutic agents often relies on understanding the molecular basis of disease mechanisms. In the case of cancer, aberrant αvβ1 integrin signaling has been implicated in tumor progression and metastasis. By targeting this pathway with compounds like αvβ1 integrin-IN-1, researchers aim to develop more effective treatments that can inhibit tumor growth and spread. Preclinical studies have shown promising results in animal models, suggesting that αvβ1 integrin-IN-1 could be a valuable addition to anti-cancer regimens.
Beyond its therapeutic applications, αvβ1 integrin-IN-1 has also been studied for its potential in diagnostic applications. By binding specifically to αvβ1 integrin on cancer cells, this compound can be used as a contrast agent in imaging techniques such as positron emission tomography (PET). Such applications could improve early detection and monitoring of cancerous lesions.
The synthesis and characterization of αvβ1 integrin-IN-1 have been areas of active research. Advanced synthetic methodologies have been employed to produce high-purity versions of this compound for both preclinical and clinical studies. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry have been crucial in verifying the structural integrity and purity of αvβ1 integrin-IN-1. These efforts ensure that researchers have access to reliable materials for their studies.
The future prospects of αvβ1 integrin-IN-1 are promising, with ongoing research aimed at optimizing its pharmacological properties. Strategies such as structure-based drug design are being employed to enhance its binding affinity and reduce potential side effects. Additionally, combination therapies involving αvβ1 integrin-IN-1 with other drugs are being explored to improve treatment outcomes.
In conclusion, the compound identified by CAS number 1689540-62-2 strong>, known as αvβ< strong>integrin-IN -< strong >IN -< strong >IN -< strong >IN -< strong >IN -< strong >IN
1689540-62-2 (αvβ1 integrin-IN-1) Related Products
- 2404734-50-3(4-Bromo-6-fluoro-7-methyl-1H-indazole)
- 847862-26-4(tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate)
- 2749963-99-1((S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-4-carboxylic acid)
- 1529404-81-6({1-3-(propan-2-yl)phenylcyclopropyl}methanamine)
- 2228786-07-8(1-(4-Bromo-3-methylbutyl)pyrrolidine)
- 2411221-84-4(2-Chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide)
- 17258-52-5(3-(3-methylbutoxy)aniline)
- 1804739-16-9(2-Fluoro-5-(fluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine)
- 1286732-12-4(N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-6-(1H-imidazol-1-yl)pyridazin-3-ylpiperidine-3-carboxamide)
- 1601112-20-2(1-chloro-2-2-iodo-1-(propan-2-yloxy)ethylbenzene)




